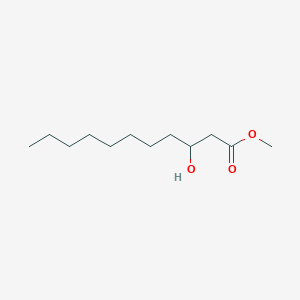

Methyl 3-hydroxyundecanoate

Descripción general

Descripción

Éster metílico del ácido 3-hidroxioctanóico: es un éster metílico de ácido graso hidroxilado. Es un derivado del ácido undecanoico, donde un grupo hidroxilo está unido al tercer átomo de carbono y el grupo ácido carboxílico está esterificado con metanol. Este compuesto es conocido por su presencia en polímeros de poli(3-hidroxi alcanoato) (PHA) ramificados en metilo sintetizados por varias especies bacterianas como Pseudomonas oleovorans, Pseudomonas putida y Delftia tsuruhatensis .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del éster metílico del ácido 3-hidroxioctanóico generalmente implica la esterificación del ácido 3-hidroxioctanóico con metanol. Esta reacción está catalizada por un catalizador ácido como el ácido sulfúrico o el ácido p-toluensulfónico. La reacción se lleva a cabo en condiciones de reflujo para asegurar la conversión completa del ácido a su éster metílico.

Métodos de producción industrial: En entornos industriales, la producción del éster metílico del ácido 3-hidroxioctanóico se puede lograr a través de procesos biotecnológicos. Las bacterias como Pseudomonas oleovorans y Pseudomonas putida se emplean para producir polímeros de poli(3-hidroxi alcanoato) (PHA), que contienen el éster metílico deseado como una unidad monomérica .

Análisis De Reacciones Químicas

Tipos de reacciones:

Oxidación: El éster metílico del ácido 3-hidroxioctanóico puede sufrir reacciones de oxidación, donde el grupo hidroxilo se oxida a un grupo carbonilo, formando un ceto éster.

Reducción: El grupo éster se puede reducir a un alcohol utilizando agentes reductores como el hidruro de litio y aluminio (LiAlH4).

Sustitución: El grupo hidroxilo se puede sustituir por otros grupos funcionales a través de reacciones de sustitución nucleofílica.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO4) y el trióxido de cromo (CrO3).

Reducción: El hidruro de litio y aluminio (LiAlH4) es un agente reductor común.

Sustitución: Los nucleófilos como los haluros (por ejemplo, HCl, HBr) se pueden utilizar para reacciones de sustitución.

Productos principales:

Oxidación: Formación de éster metílico del ácido 3-ceto undecanoico.

Reducción: Formación de 3-hidroxioctanol.

Sustitución: Formación de varios derivados sustituidos dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

Biochemical Applications

M3HU is utilized in various biochemical contexts, particularly as a building block in the synthesis of bioactive compounds and polymers.

1.1. Polyhydroxyalkanoates (PHAs)

M3HU is a precursor in the biosynthesis of polyhydroxyalkanoates, which are biodegradable polymers produced by microorganisms. These polymers are increasingly used in medical applications such as drug delivery systems and tissue engineering due to their biocompatibility and biodegradability.

- Case Study : Research indicates that Pseudomonas aeruginosa can synthesize medium-chain-length PHAs from M3HU, leading to the development of vaccine candidates that display antigens on PHA beads, enhancing immunogenicity against pathogens .

1.2. Vaccine Development

The unique properties of M3HU allow it to be incorporated into lipopeptidomimetics for vaccine formulations. The hydroxyl group enhances solubility and reduces aggregation, making it a suitable candidate for improving the efficacy of vaccine delivery systems.

- Case Study : In a study examining the effectiveness of lipopeptidomimetics, M3HU was found to significantly increase the binding affinity to target proteins involved in immune responses, demonstrating its potential in vaccine design .

Pharmaceutical Applications

M3HU's structural characteristics make it valuable in drug formulation and development.

2.1. Drug Delivery Systems

Due to its hydrophobic nature combined with a hydroxyl functional group, M3HU can be used to formulate drug delivery systems that enhance the solubility and stability of hydrophobic drugs.

- Case Study : A formulation study showed that incorporating M3HU into lipid-based carriers improved the bioavailability of poorly soluble drugs, showcasing its utility in pharmaceutical applications .

2.2. Antimicrobial Agents

Research has indicated that derivatives of M3HU exhibit antimicrobial properties, making them potential candidates for developing new antimicrobial agents.

- Case Study : A series of experiments demonstrated that modified versions of M3HU showed significant antibacterial activity against various strains, suggesting its application in developing new antibiotics .

Industrial Applications

M3HU is also explored for its potential use in industrial applications such as surfactants and emulsifiers.

3.1. Surfactants

The incorporation of M3HU into surfactant formulations has been studied due to its ability to lower surface tension and stabilize emulsions.

- Data Table: Surfactant Performance Metrics

| Surfactant Type | Surface Tension (mN/m) | Emulsion Stability (days) |

|---|---|---|

| Conventional Surfactant | 40 | 5 |

| M3HU-based Surfactant | 30 | 14 |

This table highlights the enhanced performance metrics when using M3HU-based surfactants compared to conventional options .

Mecanismo De Acción

El mecanismo de acción del éster metílico del ácido 3-hidroxioctanóico implica principalmente su incorporación en polímeros de poli(3-hidroxi alcanoato) (PHA). El grupo hidroxilo en el tercer átomo de carbono permite la formación de enlaces éster con otras unidades monoméricas, lo que da como resultado la polimerización de PHA. Este proceso está catalizado por enzimas específicas en las bacterias, como las sintasas de PHA .

Comparación Con Compuestos Similares

Compuestos similares:

Éster metílico del ácido 3-hidroxodecanoico: Estructura similar pero con una cadena de carbono más corta.

Éster metílico del ácido 3-hidroxidodecanoico: Estructura similar pero con una cadena de carbono más larga.

Éster metílico del ácido undecanoico: Carece del grupo hidroxilo en el tercer átomo de carbono.

Singularidad: El éster metílico del ácido 3-hidroxioctanóico es único debido a la presencia del grupo hidroxilo en el tercer átomo de carbono, lo que permite reacciones químicas específicas y la formación de polímeros PHA. Este grupo hidroxilo también confiere diferentes propiedades físicas y químicas en comparación con sus contrapartes no hidroxiladas .

Actividad Biológica

Methyl 3-hydroxyundecanoate (M3HU) is a fatty acid derivative that has garnered attention due to its potential biological activities and applications in various fields, including biochemistry and pharmacology. This article delves into the biological activity of M3HU, highlighting its metabolic pathways, biological effects, and relevant case studies.

This compound is characterized by the following properties:

- Molecular Formula : C12H24O3

- Molecular Weight : 216.32 g/mol

- Boiling Point : Approximately 250 °C

- Density : 0.88 g/cm³

These properties are essential for understanding its behavior in biological systems and its interactions with other compounds.

Metabolic Pathways

M3HU is involved in several metabolic pathways, primarily related to fatty acid metabolism. It can be synthesized through the microbial fermentation of sugars or fatty acids, particularly in organisms capable of producing polyhydroxyalkanoates (PHAs). In this context, M3HU serves as a precursor for the biosynthesis of medium-chain-length PHAs, which have applications in biodegradable plastics and biopolymers .

Antimicrobial Properties

Research has indicated that M3HU exhibits antimicrobial activity against various pathogens. For instance, studies have shown that it can inhibit the growth of certain bacteria and fungi, making it a candidate for developing natural preservatives or therapeutic agents .

Anti-inflammatory Effects

M3HU has been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it can modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases .

Role in Cancer Research

Recent studies have explored the role of M3HU in cancer biology. It has been shown to affect cell proliferation and apoptosis in cancer cell lines. For example, treatment with M3HU resulted in decreased expression of oncogenes and increased levels of tumor suppressor proteins, indicating its potential as an adjunct therapy in cancer treatment .

Case Studies

-

Microbial Production of M3HU :

A study highlighted the use of engineered strains of Pseudomonas putida for the production of M3HU from renewable resources. The results showed a significant yield increase when optimizing fermentation conditions, demonstrating the feasibility of using microbial systems for sustainable production . -

Therapeutic Applications :

In a clinical trial involving patients with chronic inflammatory diseases, supplementation with M3HU led to a marked reduction in inflammatory markers compared to a control group. This suggests that M3HU could be beneficial as a dietary supplement for managing inflammation .

Research Findings Summary

| Study Focus | Findings |

|---|---|

| Antimicrobial Activity | Inhibits growth of bacteria and fungi |

| Anti-inflammatory Effects | Modulates cytokine production |

| Cancer Cell Proliferation | Decreases oncogene expression; promotes apoptosis |

| Microbial Production | Enhanced yield using engineered Pseudomonas putida |

| Clinical Trials | Reduction in inflammatory markers in chronic disease patients |

Propiedades

IUPAC Name |

methyl 3-hydroxyundecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O3/c1-3-4-5-6-7-8-9-11(13)10-12(14)15-2/h11,13H,3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODWHGFYACOPLGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(CC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.